molecular formula C8H14O B14897311 3-Bicyclo[3.2.0]heptanylmethanol

3-Bicyclo[3.2.0]heptanylmethanol

Cat. No.: B14897311
M. Wt: 126.20 g/mol
InChI Key: FPFBFCQVYFFYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bicyclo[3.2.0]heptanylmethanol is a chemical building block featuring a fused bicyclic scaffold of high interest in medicinal and organic chemistry. The bicyclo[3.2.0]heptane core is recognized for its three-dimensional structure, which is valuable for exploring novel chemical space in drug discovery and for the conformational locking of pharmacophores, as demonstrated in studies on GABA derivatives . This structure is found in various natural products and bioactive molecules, making it a versatile intermediate in synthesis . The methanol functional group on this scaffold provides a handle for further synthetic manipulation, allowing researchers to readily access more complex derivatives. This compound is particularly useful for constructing lactone frameworks, which are important scaffolds in bioactive molecules, via synthetic methods such as palladium-catalyzed cascades . It serves as a key precursor in multitarget synthetic schemes for compounds like grandisol, lineatin, and filifolone . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-bicyclo[3.2.0]heptanylmethanol

InChI

InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2

InChI Key

FPFBFCQVYFFYQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(C2)CO

Origin of Product

United States

Mechanistic Investigations of Bicyclo 3.2.0 Heptane Formation and Reactivity

Detailed Mechanisms of [2+2] Photocycloaddition Pathways

The intramolecular [2+2] photocycloaddition is a primary and direct method for constructing the bicyclo[3.2.0]heptane scaffold. nih.govresearchgate.net This approach, often facilitated by photoredox catalysis, allows for the stereoselective synthesis of highly substituted bicyclic systems from acyclic precursors.

A common mechanistic pathway for the [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes involves the generation of radical anion intermediates through a photoinduced electron transfer (PET) process. acs.orgnih.gov In this mechanism, a photocatalyst, such as Eosin Y, absorbs visible light and is promoted to an excited state. mdpi.comunimi.it This excited-state photocatalyst is a potent reductant and can be further reduced by a sacrificial electron donor, like diisopropylethylamine (iPr₂NEt), to form its radical anion. mdpi.com

This reduced catalyst then transfers an electron to the substrate, typically an aryl bis-enone derivative, which is often activated by coordination with a Lewis acid like lithium bromide (LiBr). mdpi.comunimi.it This electron transfer generates a substrate radical anion intermediate. acs.orgmdpi.com This key intermediate then undergoes an intramolecular radical cyclization, attacking the second enone moiety to forge the new carbon-carbon bond and create a bicyclic radical intermediate. mdpi.com The catalytic cycle is completed when this bicyclic radical anion is oxidized back to the neutral bicyclo[3.2.0]heptane product, regenerating the ground-state photocatalyst. mdpi.com

The stereochemistry of the resulting bicyclo[3.2.0]heptane is determined during the cyclization of the radical intermediate. Experimental and computational studies have shown that the reaction predominantly proceeds via a syn-closure pathway. mdpi.comresearchgate.net This pathway leads to the preferential formation of cis-anti diastereoisomers as the major products. mdpi.comresearchgate.net The stereochemical outcome can be influenced by various factors, including the solvent, temperature, and the nature of the substrate. unimi.it

For instance, in the Eosin Y-mediated photocycloaddition of aryl bis-enones, acetonitrile (B52724) has been identified as the optimal solvent for achieving high yields. mdpi.com Furthermore, precise control over diastereoselectivity, favoring either cis or trans substituted products, can be achieved by modifying reaction conditions and experimental setups, such as employing flow chemistry. unimi.it The use of chiral auxiliaries attached to the bis-enone substrate has also proven to be an effective strategy for achieving enantiocontrol, enabling the synthesis of enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comresearchgate.net

EntrySubstratePhotocatalystAdditiveSolventYield (%)Diastereomeric Ratio (cis:trans)Ref.
1Aryl bis-enone 7Eosin Y (1 mol%)LiBr (1 equiv.)CH₃CN7660:40 mdpi.com
2Aryl bis-enone 8Eosin Y (1 mol%)LiBr (1 equiv.)CH₃CN6262:38 mdpi.com
3Symmetrical Bisenone 1Eosin Y (0.5 mol%)LiBrCH₃CN (flow)5281:19 unimi.it

Reaction Mechanisms of Ligand-Enabled Palladium Catalysis

Beyond photocycloaddition, innovative strategies utilizing transition metal catalysis have been developed for the synthesis of bicyclo[3.2.0]heptane derivatives. Ligand-enabled palladium catalysis, in particular, has enabled novel synthetic routes through C–H activation and C–C cleavage cascades.

A diastereoselective method for synthesizing bicyclo[3.2.0]heptane lactones from strained bicyclo[1.1.1]pentane (BCP) carboxylic acids has been developed using palladium catalysis. nih.govrsc.org This transformation proceeds through a cascade involving β-C(sp³)–H activation and subsequent C–C bond cleavage. nih.govresearchgate.net The choice of ligand is critical and dictates the reaction outcome. nih.govbohrium.com

When using a mono-N-protected amino acid (MPAA) ligand, such as Ac-l-Val-OH, in the presence of an aryl iodide, the reaction yields all-syn arylated bicyclo[3.2.0]heptane lactones. nih.gov The proposed mechanism begins with the formation of a palladium(II) catalyst that coordinates to the carboxylic acid substrate. This is followed by C–H activation to form a palladacycle intermediate. Migratory insertion of the aryl group and a strain-release C–C bond cleavage of the BCP core generates a palladium species that undergoes lactonization and protodepalladation to afford the final arylated product. nih.gov

Interestingly, by switching the ligand to a pyridone-amine ligand and running the reaction in the absence of an aryl iodide, non-arylated bicyclo[3.2.0]heptane lactones are produced. nih.gov In this alternative pathway, the C–C cleavage of the BCP ring is believed to occur directly with the assistance of the pyridone-amine ligand, followed by lactonization and protodepalladation to yield the non-arylated bicyclic lactone. nih.gov

Product TypeSubstrateCatalystLigandReagentYieldRef.
Arylated LactoneBicyclo[1.1.1]pentane carboxylic acidPd(OAc)₂MPAA (Ac-l-Val-OH)Aryl IodideModerate to Good nih.govresearchgate.net
Non-arylated LactoneBicyclo[1.1.1]pentane carboxylic acidPd(OAc)₂Pyridone-amineNoneModerate to Good nih.govresearchgate.net

Mechanistic Aspects of Stress-Induced Transformations

The inherent strain of the bicyclo[3.2.0]heptane ring system makes it a suitable candidate for use as a mechanophore—a molecular unit that responds to mechanical force with a specific chemical transformation. acs.orgnih.gov This property is being explored for the development of stress-responsive and self-healing materials. nih.govacs.org

When a bicyclo[3.2.0]heptane (BCH) mechanophore is incorporated into a polymer chain, the application of mechanical stress, such as through ultrasonication in solution, can induce a formal retro-[2+2] cycloaddition. nih.govduke.edu This ring-opening transformation converts the BCH unit into a reactive bis-enone. acs.orgnih.gov This process is non-scissile, meaning the polymer backbone remains intact, but it generates significant local elongation (over 4 Å), which can dissipate stress and prevent catastrophic material failure. nih.govacs.org

Mechanistic studies, including computational analysis (CoGEF calculations), suggest that the ring-opening is not a concerted process but proceeds through a 1,4-diradical intermediate. nih.govduke.edu The dynamics of this diradical intermediate prior to the formation of the final bis-enone product dictate the stereochemical outcome of the transformation. duke.edu

A particularly compelling feature of this system is its reversibility. The bis-enone product generated by mechanical force can undergo a subsequent intramolecular [2+2] photocyclization upon exposure to visible light, regenerating the original bicyclo[3.2.0]heptane structure. nih.govnih.gov This reversible switching between two states with qualitatively different chemical reactivity—a stable bicyclic system and a reactive bis-enone—offers a platform for creating materials where stress-induced damage could potentially be reversed by light exposure. nih.govacs.org

ProcessStimulusMechanophoreTransformationKey FeatureRef.
ActivationMechanical Force (Ultrasound)Bicyclo[3.2.0]heptane (BCH)Retro [2+2] CycloadditionRing-opening to bis-enone, >4 Å elongation acs.orgnih.gov
ReversionVisible LightBis-enone[2+2] PhotocycloadditionRing-closure to regenerate BCH nih.govnih.gov

Advanced Transformations and Derivatizations of Bicyclo 3.2.0 Heptane Scaffolds

Synthetic Conversions of Bicyclo[3.2.0]heptane Lactone Adducts

Bicyclo[3.2.0]heptane lactones are not only biologically significant but also serve as versatile precursors for a range of bicyclo[3.2.0]heptane structures. nih.gov Recent advancements have enabled the diastereoselective synthesis of these lactones from bicyclo[1.1.1]pentane carboxylic acids through a palladium-catalyzed C–H activation and C–C cleavage cascade. nih.govrsc.org The choice of ligand is critical in this process; for instance, mono-N-protected amino acid (MPAA) ligands facilitate the creation of arylated bicyclo[3.2.0]heptane lactones, while pyridone-amine ligands can be used to produce non-arylated versions. nih.govrsc.org These lactone products are valuable intermediates that can be converted into a variety of other molecular architectures. rsc.org

The bicyclo[3.2.0]heptane lactone scaffold provides a gateway to highly functionalized cyclobutane (B1203170) derivatives. nih.gov Through ring-opening reactions, the strained bicyclic system can be selectively cleaved to generate trisubstituted cyclobutanes. nih.gov This transformation demonstrates the synthetic utility of the lactone adducts as stable precursors for accessing complex cyclobutane structures that are otherwise challenging to synthesize directly. nih.gov The ability to introduce a variety of substituents onto the initial bicyclo[1.1.1]pentane carboxylic acid allows for the generation of a diverse library of cyclobutane products. nih.gov

The synthetic versatility of bicyclo[3.2.0]heptane lactone adducts extends to the production of other important heterocyclic compounds. rsc.org These lactones can undergo further transformations to yield γ-lactones and oxobicyclo[3.2.0]heptane derivatives. nih.gov For example, the reduction of the lactone moiety can lead to the corresponding oxobicyclo[3.2.0]heptane. nih.gov Additionally, ring-opening of the cyclobutane portion of the scaffold can generate functionalized γ-lactones. nih.gov These transformations highlight the role of bicyclo[3.2.0]heptane lactones as key intermediates in the synthesis of diverse and structurally complex molecules. nih.gov

Table 1: Ligand-Directed Synthesis of Bicyclo[3.2.0]heptane Lactone Derivatives This table summarizes the ligand-dependent outcomes in the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids.

Starting Material Ligand Type Key Process Primary Product Ref
Bicyclo[1.1.1]pentane carboxylic acids & Aryl iodides MPAA (e.g., Ac-l-Val-OH) Pd-catalyzed C-H activation / C-C cleavage All-syn arylated bicyclo[3.2.0]heptane lactones nih.gov
Bicyclo[1.1.1]pentane carboxylic acids Pyridone-amine (e.g., L14) Pd-catalyzed C-H activation / C-C cleavage Non-arylated bicyclo[3.2.0]heptane lactones nih.gov

Polymerization Applications: Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[3.2.0]heptene Derivatives

Bicyclo[3.2.0]heptene derivatives are valuable monomers in polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP). arkat-usa.org This polymerization technique is a powerful method for synthesizing a wide variety of polymers and macromolecular materials. arkat-usa.org The investigation into the ROMP of the highly reactive bicyclo[3.2.0]heptene monomer, catalyzed by a late-transition metal complex like the ruthenium alkylidene complex (PPh₃)₂(Cl)₂Ru(=CHCH=CPh₂), has been a focus of research. caltech.edu Such studies aim to better understand the polymerization mechanism and to control the molecular weight in preparing functionalized polymers. caltech.edu

The development of living ROMP has enabled the synthesis of polymers with well-defined structures and properties. caltech.edu While many early catalysts had limited tolerance to polar functional groups, newer ruthenium-based catalysts have shown exceptional tolerance, expanding the scope of monomers that can be used. caltech.edu The use of diastereomerically pure bicyclo[3.2.0]heptene monomers is often required, especially for studying the tacticity of the resulting polymers. arkat-usa.org

Chemically Responsive Materials: Activation and Reversibility of Bicyclo[3.2.0]heptane Mechanophores

The bicyclo[3.2.0]heptane (BCH) scaffold has been incorporated into polymers as a "mechanophore"—a mechanically sensitive unit that can induce a chemical transformation in response to applied stress. nih.govacs.org When embedded in a polymer chain, the BCH mechanophore can undergo a force-induced formal retro [2+2] cycloaddition. nih.gov This ring-opening event is non-scissile, meaning it does not break the main polymer chain, a significant advantage over many other mechanophores. nih.govacs.org

The mechanical activation of the BCH unit generates reactive bis-enone functionalities. nih.govacs.org This transformation results in a significant local elongation of the polymer backbone (over 4 Å) and produces products that are reactive to conjugate additions under mild conditions. nih.govacs.orgnih.gov This latent reactivity can be harnessed for constructive bond-forming reactions, potentially leading to the development of stress-responsive, self-healing, or damage-reporting materials. nih.govnih.gov

A key feature of this system is its reversibility. The bis-enone product can revert to the original bicyclo[3.2.0]heptane structure through a photochemical cyclization reaction, often using ambient light. nih.govacs.org This switchable structure and reactivity, controlled by mechanical force and light, provides a platform for creating advanced materials where stress-induced changes could potentially be reversed. nih.govnih.gov

Table 2: Bicyclo[3.2.0]heptane (BCH) Mechanophore Activation and Reversion This table outlines the process and outcome of the mechanical and photochemical manipulation of BCH mechanophores embedded in polymer chains.

Process Stimulus Transformation Result Potential Application Ref
Activation Mechanical Force (e.g., Ultrasound) Non-scissile retro [2+2] cycloaddition Generation of reactive bis-enones; local polymer elongation Stress-responsive materials, self-healing polymers nih.govacs.orgnih.gov
Reversion Visible Light Photochemical [2+2] cycloaddition Regeneration of the original BCH mechanophore Switchable materials, reversible damage repair nih.govacs.org

Spectroscopic and Stereochemical Characterization Methodologies

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the determination of the three-dimensional structure of crystalline compounds, providing unequivocal evidence of connectivity, conformation, and both relative and absolute stereochemistry. For chiral molecules like 3-Bicyclo[3.2.0]heptanylmethanol, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration, provided a suitable single crystal can be obtained.

The methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms allows for the creation of an electron density map, which reveals the precise position of each atom in the crystal lattice.

In the context of the bicyclo[3.2.0]heptane system, studies have repeatedly employed X-ray crystallography to resolve complex stereochemical questions. For instance, the crystal structures of syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids have been determined, confirming their respective conformations and the spatial arrangement of the substituents. nih.gov These analyses revealed that the bicyclic core intrinsically favors a boat-like conformation, a feature largely unaffected by different substitution patterns. nih.gov Similarly, the absolute configuration of other functionalized bicyclo[3.2.0]heptane derivatives, such as those formed through stereoselective photocycloadditions, has been unambiguously confirmed by X-ray analysis. mdpi.comacs.org This technique is crucial for validating the outcomes of asymmetric syntheses and understanding the mechanisms of stereoselective reactions that produce these complex scaffolds. taltech.ee

To determine the absolute configuration of an enantiomerically pure sample of this compound, anomalous dispersion effects, often requiring the use of specific X-ray wavelengths (e.g., Cu Kα radiation), would be measured. The Flack parameter is then calculated from the diffraction data, with a value close to zero for the correct enantiomer, thus confirming its absolute structure.

Table 1: Representative Crystallographic Parameters for Bicyclo[3.2.0]heptane Derivatives

ParameterDescriptionTypical Value/Observation for Bicyclo[3.2.0]heptane Systems
Crystal SystemThe symmetry system to which the crystal belongs.Often monoclinic or orthorhombic
Space GroupDescribes the symmetry of the crystal structure.Chiral, non-centrosymmetric space groups (e.g., P2₁) for enantiopure samples
ConformationThe spatial arrangement of atoms.The bicyclo[3.2.0]heptane core typically adopts a boat-like or twist conformation. nih.govresearchgate.net
Flack ParameterA parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal structure.A value near 0 confirms the correct absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the carbon skeleton and the position of the hydroxymethyl group.

The ¹H NMR spectrum would display characteristic signals for the protons of the bicyclic core and the hydroxymethyl substituent. The chemical shifts (δ) of the bridgehead protons and the protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings are typically found in the aliphatic region (δ 1.0–3.0 ppm). The diastereotopic protons of the -CH₂OH group would likely appear as a multiplet, while the hydroxyl proton (-OH) would be a broad singlet, its position being concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom. The carbon of the -CH₂OH group would resonate around 60-70 ppm, while the carbons of the bicyclic frame would appear in the upfield region of the spectrum.

Crucially, NMR is highly sensitive to stereochemistry. The precise chemical shifts and, more importantly, the spin-spin coupling constants (J-values) between protons are dependent on their dihedral angles, which are defined by the molecule's conformation and relative stereochemistry (endo vs. exo). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and mapping the connectivity within the molecule. taltech.ee For mixtures of diastereomers, ¹H NMR is often used to determine the diastereomeric ratio by integrating the signals that are unique to each stereoisomer. google.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
-CH₂OH~3.4 - 3.6~65 - 70Chemical shift is sensitive to stereochemistry (endo/exo).
-OHVariable (broad singlet)-Position and visibility depend on solvent and concentration.
Bridgehead CH~2.5 - 3.0~40 - 50Complex multiplets due to multiple couplings.
Ring CH₂ and CH~1.2 - 2.4~20 - 40Overlapping multiplets are common for the bicyclic protons.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary use is to confirm the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₈H₁₄O. Using this, the expected mass can be calculated. The nominal mass is 126 amu, while the monoisotopic mass is approximately 126.1045 g/mol . Observation of a molecular ion (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass in the spectrum would provide strong evidence for the compound's identity.

In addition to confirming the molecular weight, the fragmentation pattern observed in the mass spectrum can offer structural information. Common fragmentation pathways for an alcohol like this would include:

Loss of a water molecule (H₂O): A prominent peak at m/z [M-18]⁺ is expected.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Ring cleavage: Fragmentation of the bicyclic system, which can lead to a complex pattern of daughter ions. For related bicyclo[3.2.0]heptane systems, characteristic fragment ions have been observed that aid in structural identification. researchgate.netacs.org

Table 3: Key Mass Spectrometry Data for this compound

ParameterExpected Value/ObservationInformation Provided
Molecular FormulaC₈H₁₄OBasic identity of the compound
Monoisotopic Mass126.1045 DaConfirmed by High-Resolution Mass Spectrometry (HRMS)
Molecular Ion (M⁺)m/z 126Confirms the molecular weight
Protonated Molecule ([M+H]⁺)m/z 127Often observed in soft ionization techniques (e.g., ESI, CI)
Key Fragment Ionm/z 108Corresponds to the loss of H₂O ([M-18]⁺)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the alcohol functional group and the alkane-like bicyclic structure. The most prominent and diagnostic peak would be a strong, broad absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is due to intermolecular hydrogen bonding.

Other key absorptions would include:

C-H stretching: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³-hybridized C-H bonds of the bicyclic framework.

C-O stretching: A strong absorption in the 1260-1000 cm⁻¹ region, indicative of the C-O single bond in the primary alcohol.

The absence of strong absorptions in other regions, such as ~1700 cm⁻¹ (C=O stretch) or ~1650 cm⁻¹ (C=C stretch), would confirm the absence of carbonyl and alkene functional groups, respectively, thereby verifying the saturation of the bicyclic ring and the identity of the substituent.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3600 - 3200Strong, Broad
Alkane (C-H)C(sp³)-H Stretch2950 - 2850Strong
Alcohol (C-O)C-O Stretch1260 - 1000Strong
Alkane (CH₂)C-H Bend (Scissoring)~1465Medium

Computational Chemistry and Theoretical Investigations of Bicyclo 3.2.0 Heptane Structures

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable method for studying the electronic structure and reactivity of organic molecules. For bicyclo[3.2.0]heptane derivatives, DFT calculations have been instrumental in mapping out reaction pathways, characterizing transient species, and predicting the stereochemical course of reactions.

DFT calculations have been successfully employed to elucidate the mechanisms of complex reactions that form the bicyclo[3.2.0]heptane skeleton, such as the organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.com In these studies, computational chemists model the reaction pathways to identify key transition states and intermediates, providing a step-by-step picture of the bond-forming processes.

For instance, in the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives, DFT studies were performed to understand the diastereoselectivity of the cyclization. unimi.it The investigation began with a conformational analysis using molecular mechanics to identify stable geometries for the starting material coordinated with Lewis acids like LiBr. unimi.it These structures were then fully optimized using DFT. The calculations revealed that the reaction proceeds through distinct intermediates and transition states. For example, two primary coordination modes of the substrate were identified: Fcis and Ftrans. The DFT calculations showed that the Ftrans conformer is significantly disfavored energetically, by +8.9 kcal/mol, compared to the more stable Fcis conformer. mdpi.com

Following this initial coordination, the intramolecular cyclization can lead to four different substituted cyclopentane (B165970) intermediates. The subsequent ring closure to form the final bicyclo[3.2.0]heptane product is then analyzed. These detailed mechanistic studies, supported by DFT, allow researchers to propose plausible reaction mechanisms that align with experimentally observed product distributions. mdpi.com Theoretical studies on similar [2+2] reactions forming bicyclo[3.2.0]heptane lactones have also utilized a carbocation model to rationalize the formation of endo and exo products, highlighting the critical role of tethers and substituents in controlling the reaction outcome. researchgate.net

Table 1: Comparative Energy of Coordinated Intermediates in a [2+2] Photocycloaddition

Intermediate Description Relative Energy (kcal/mol) Source
Fcis Bis-coordination resulting in a syn rearrangement of C=O bonds. 0.0 mdpi.com
Ftrans Bis-coordination resulting in an anti rearrangement of C=O bonds. +8.9 mdpi.com

This table illustrates how DFT calculations can quantify the stability of different reaction intermediates, providing a basis for understanding reaction pathways.

One of the significant applications of DFT in the study of bicyclo[3.2.0]heptane derivatives is the prediction and validation of their absolute stereochemistry. The [2+2] cycloaddition reactions used to synthesize these compounds can generate multiple new stereocenters, leading to a large number of possible stereoisomers. mdpi.com

Computational analyses, particularly DFT calculations, provide valuable mechanistic insights that help in assessing the absolute configuration of the chiral bicyclo[3.2.0]heptane products. mdpi.com By modeling the transition states leading to different stereoisomers, researchers can predict which diastereomer is energetically favored. These computational predictions are then corroborated by experimental techniques, most definitively by single-crystal X-ray diffraction. mdpi.com For example, in the synthesis of chiral bicyclo[3.2.0]heptanes using oxazolidinone auxiliaries, the absolute configuration of the major product, (1S,5R,6R,7S)-9a, was unambiguously determined by X-ray analysis, which confirmed the predictions derived from DFT-elucidated mechanisms. mdpi.com This synergy between computational prediction and experimental validation is crucial for developing highly stereoselective synthetic methodologies. mdpi.com

Molecular Dynamics and Conformational Analysis of Bridged Bicyclic Systems

The bicyclo[3.2.0]heptane framework is a bridged bicyclic system composed of fused cyclobutane (B1203170) and cyclopentane rings. libretexts.org This fusion imparts significant conformational rigidity to the molecule. Understanding the preferred conformations is essential as the three-dimensional shape of the molecule dictates its physical properties and biological interactions.

Theoretical investigations have shown that the bicyclo[3.2.0]heptane core intrinsically favors a "boat-like" conformation. nih.gov This conformational preference has been found to be the global energy minimum and is remarkably stable, remaining largely unaffected even with various substitution patterns on the bicyclic core. nih.gov This inherent rigidity makes the bicyclo[3.2.0]heptane scaffold an excellent core structure for conformationally locking pharmacophoric groups in specific spatial arrangements. nih.gov

Molecular dynamics (MD) simulations and other computational techniques are used to explore the conformational landscape of these molecules. researchgate.netresearchgate.net These simulations can model the dynamic behavior of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states. For example, studies on 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids showed that despite different crystal packing and urethane (B1682113) conformations, the bicyclic core units in both syn and anti stereoisomers adopt virtually identical structures. nih.gov These experimental X-ray structures correspond closely to in silico models of the parent bicyclic core, validating the computational approach. nih.govresearchgate.net The five-membered ring within the bicyclo[3.2.0]heptane system is often found in a twist conformation. researchgate.net

The combination of DFT, molecular dynamics, and experimental data provides a comprehensive understanding of the structure and reactivity of bicyclo[3.2.0]heptane derivatives, guiding the design of new synthetic routes and functional molecules. researchgate.net

Table 2: Key Compounds Mentioned in this Article

Compound Name Structure
3-Bicyclo[3.2.0]heptanylmethanol Bicyclo[3.2.0]heptane core with a methanol (B129727) group at position 3.
(1S,5R,6R,7S)-9a A specific stereoisomer of a bicyclo[3.2.0]heptane derivative.
4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acid A bicyclo[3.2.0]heptane derivative with amino and carboxylic acid groups.

Biocatalytic Transformations Involving Bicyclo 3.2.0 Heptane Derivatives

Alcohol Dehydrogenase (ADH)-Catalyzed Bioreductions

Alcohol dehydrogenases (ADHs, EC 1.1.1.x) are a widely distributed class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors (NAD⁺/NADH or NADP⁺/NADPH). mdpi.com In the context of bicyclo[3.2.0]heptane derivatives, their primary application is the stereoselective bioreduction of prochiral ketones to chiral alcohols. mdpi.comrsc.org

The enzymatic reduction of racemic bicyclo[3.2.0]ketones is a powerful method for producing optically active alcohols. The stereochemical outcome of these reductions is often predictable by Prelog's rule, which relates the stereopreference of the reduction to the steric bulk of the substituents flanking the carbonyl group. mdpi.com However, for some bicyclo[3.2.0]ketones, the conformational constraints of the fused ring system can lead to anti-Prelog stereospecificity. nih.gov

A foundational example is the reduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one. Early studies in 1979 using baker's yeast (Saccharomyces cerevisiae) demonstrated the reduction of this ketone to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. mdpi.comnih.gov Subsequent research has employed a variety of isolated ADHs and whole-cell systems to achieve high levels of stereoselectivity. For instance, the ADH from Thermoanaerobium brockii (TabADH) reduces a 7,7-dimethyl-substituted bicyclo[3.2.0]heptenone to the corresponding alcohol with high optical purity (>95% enantiomeric excess, ee). frontiersin.orgnih.gov In contrast, 3α,20β-hydroxysteroid dehydrogenase (HSDH) from Streptomyces hydrogenans exhibits opposite selectivity for similar substrates, yielding (6S)-alcohols and leaving the (1S,5R)-ketone unreacted. frontiersin.orgnih.gov This highlights the diverse and often complementary nature of different ADHs.

The choice of biocatalyst profoundly influences the stereochemical outcome, as detailed in the table below, which summarizes the reduction of (±)-bicyclo[3.2.0]hept-2-en-6-one by various microorganisms.

MicroorganismProductsConfigurationYield / RatioOptical Purity (ee)
Saccharomyces cerevisiae (Baker's Yeast)exo-Alcohol & endo-Alcohol(1R,5S,6S) & (1S,5R,6S)2.2:1 ratio>98% (exo), >98% (endo)
Curvularia lunataendo-Alcohol & Ketone(1S,5R,6S) & (1R,5S)->98% (endo), 95% (ketone)
Mortierella ramannianaendo-Alcohol & Ketone(1S,5R,6S) & (1R,5S)->98% (endo), 84% (ketone)

Data sourced from references mdpi.comrsc.org.

The primary motivation for the stereoselective reduction of bicyclo[3.2.0]ketones is the generation of chiral synthons—versatile building blocks for the synthesis of complex target molecules. nih.gov The optically active bicyclo[3.2.0]heptenols and the remaining unreacted ketones are valuable intermediates for the enantio-complementary synthesis of natural products and pharmaceuticals, most notably prostaglandins (B1171923) like PGE₂, PGF₂α, and prostacyclin. nih.govrsc.org

A significant research effort by Glaxo in the 1980s focused on developing scalable methods for resolving (rac)-bicyclo[3.2.0]carbocyclic substrates to deliver these crucial chiral synthons. nih.gov Their work expanded to include halogenated derivatives, such as 7-endo-chloro- and 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ones, capitalizing on the proven synthetic value of these compounds. nih.govresearchgate.net The resulting chiral alcohols and ketones have been utilized in the synthesis of a wide array of natural products beyond prostaglandins, including boonein, pentalene, and pentalenolactones. nih.gov

Baeyer-Villiger Monooxygenase (BVMO)-Mediated Oxidations

Baeyer-Villiger monooxygenases (BVMOs, EC 1.14.13.x) are another class of flavin-dependent redox biocatalysts that perform highly regio- and enantioselective oxidations. nih.gov They catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. whiterose.ac.uk For cyclic ketones like bicyclo[3.2.0]heptan-6-one, this reaction yields bicyclic lactones. nih.gov

The BVMO-mediated oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one is a benchmark reaction for these enzymes and can result in two different regioisomeric lactones, termed the "normal" and "abnormal" products, depending on which carbon-carbon bond adjacent to the carbonyl is cleaved. nih.govresearchgate.net This substrate has been extensively used to characterize the selectivity of various BVMOs. nih.gov For example, a recombinant BVMO from Stenotrophomonas maltophilia (OTEMO) oxidizes this ketone to a 3:1 mixture of the normal to abnormal lactone. nih.gov Phenylacetone monooxygenase (PAMO) from Thermobifida fusca also produces both lactones, and researchers have shown that site-directed mutagenesis can alter this regioselectivity, in some cases yielding nearly equal amounts of the two products. researchgate.net

The enantioselectivity of BVMOs is a key feature. In a kinetic resolution process, one enantiomer of the racemic ketone is preferentially oxidized, yielding an optically enriched lactone and leaving behind the unreacted, optically enriched ketone enantiomer. uva.nl For example, MO14 from Rhodococcus jostii RHA1 demonstrates remarkable regio- and enantioselectivity in the conversion of rac-bicyclo[3.2.0]hept-2-en-6-one. whiterose.ac.uk

Enzyme (Source)SubstrateProductsKey Findings
Phenylacetone Monooxygenase (PAMO)rac-bicyclo[3.2.0]hept-2-en-6-one"Normal" and "Abnormal" LactonesWild-type produces a ~3:1 ratio of normal to abnormal lactones with high ee. researchgate.net
OTEMOrac-bicyclo[3.2.0]hept-2-en-6-one"Normal" and "Abnormal" LactonesWhole-cell biotransformation gives a 3:1 ratio of normal to abnormal lactone. nih.gov
MO14 (Rhodococcus jostii)rac-bicyclo[3.2.0]hept-2-en-6-oneLactonesExhibits high regio- and enantioselectivity. whiterose.ac.uk
Acinetobacter calcoaceticus NCIB 9871Substituted bicyclo[3.2.0]heptan-6-onesRegioisomeric LactonesForms both regioisomeric lactones (67-93% yield) with opposite configurations (20 to >99% ee). nih.gov

Data sourced from references nih.govwhiterose.ac.ukresearchgate.netnih.gov.

Design and Implementation of Closed-Loop Artificial Biocatalytic Cascades

To enhance efficiency and atom economy, individual biocatalytic steps are increasingly being combined into multi-enzyme cascade reactions. semanticscholar.org For bicyclo[3.2.0]heptane derivatives, a particularly elegant approach involves coupling the reductive power of ADHs with the oxidative capability of BVMOs in a closed-loop system. nih.govsemanticscholar.org

In such a linear cascade, an alcohol can be directly converted into a lactone. semanticscholar.org The process begins with the oxidation of a starting alcohol (e.g., 6-endo-bicyclo[3.2.0]hept-2-en-6-ol) to the corresponding ketone by an ADH, which reduces NAD(P)⁺ to NAD(P)H. semanticscholar.org The ketone intermediate is then immediately oxidized by a BVMO to the final lactone product. This second step consumes the NAD(P)H generated in the first step, regenerating the NAD(P)⁺ cofactor. semanticscholar.org This internal recycling of the cofactor creates a redox-neutral, closed-loop system that is self-sustaining, provided that oxygen is supplied for the BVMO step. mdpi.comnih.gov

Initial studies in the 1990s utilized whole-cell systems of Acinetobacter calcoaceticus, which contain both ADH and BVMO activity, to demonstrate the direct bio-oxidation of alcohols like 6-endo-bicyclo[3.2.0]hept-2-en-6-ol to their corresponding lactones with complete conversion. semanticscholar.org This strategy avoids the need to isolate the ketone intermediate, streamlining the synthetic process. semanticscholar.org

Both ADHs and BVMOs are cofactor-dependent enzymes, which presents a significant cost consideration for their use as isolated enzymes in industrial processes. nih.gov The oxidized cofactor (NAD⁺/NADP⁺) is required for the oxidative step (alcohol to ketone), while the reduced cofactor (NADH/NADPH) is needed for the reductive step (ketone to alcohol) and the BVMO reaction. mdpi.comsemanticscholar.org Therefore, efficient cofactor regeneration is paramount. nih.gov

When not using a closed-loop cascade, cofactor regeneration is typically achieved by using a coupled-enzyme or a coupled-substrate approach. mdpi.com

Coupled-Substrate System: A cheap, sacrificial substrate is added to the reaction mixture. For a reduction, an alcohol like isopropanol (B130326) is added, which is oxidized to acetone (B3395972) by the same or a different ADH, regenerating the required NADPH from NADP⁺. acs.org

Coupled-Enzyme System: A second enzyme-substrate pair is used specifically for regeneration. A common system for NADPH regeneration involves glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing NADP⁺. semanticscholar.orgd-nb.info

Emerging Applications and Future Research Directions

Application in DNA-Encoded Library (DEL) Synthesis and Screening

DNA-Encoded Library Technology (DELT) has emerged as a powerful screening method in drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast collections of compounds. nih.govrsc.org The success of DELT is highly dependent on the chemical diversity and drug-like properties of the library members. nih.gov There is a growing interest in incorporating building blocks that are rich in sp3-hybridized carbon centers, as this characteristic is associated with improved clinical success due to enhanced potency, selectivity, and solubility. rsc.org

A significant advancement in DELT involves the on-DNA synthesis of complex, three-dimensional molecular structures. Research has demonstrated the efficient preparation of structurally complex and F(sp³)-rich 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes directly on the DNA tag. nih.govrsc.orgrsc.org This synthesis is achieved through a visible light-mediated [2+2] cycloaddition, which harnesses the reactivity of excited-state 2-isoxazoline-3-carboxylates with various alkene-modified DNA headpieces. nih.govrsc.org

This photochemical strategy is advantageous as it operates under mild conditions compatible with the sensitive DNA tag and circumvents the limitations of traditional high-energy irradiation methods. nih.govresearchgate.net The transformation shows broad utility, allowing for the creation of a diverse library of DNA-tagged 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. nih.govrsc.org These spirocyclic compounds, which incorporate the bicyclo[3.2.0]heptane core, provide access to an unexplored chemical space of azaspiro compounds, many of which feature additional synthetic handles for further functionalization. rsc.org The development of these on-DNA synthetic modalities is crucial for expanding the diversity of DNA-encoded libraries and enhancing the potential of DELT for identifying novel bioactive molecules. nih.govrsc.org

Development of Scaffold-Based Compound Libraries for Chemical Space Exploration

The concept of a molecular scaffold is central to modern medicinal chemistry, providing a core structure from which libraries of derivative compounds can be generated to explore chemical space. lifechemicals.com The bicyclo[3.2.0]heptane scaffold is recognized as an excellent three-dimensional template that is well-suited for lead-oriented parallel synthesis. researchgate.net Its rigid, non-planar structure is a key feature for creating molecules that can effectively interact with the complex surfaces of biological targets. nih.gov

The use of building blocks like 3-Bicyclo[3.2.0]heptanylmethanol allows for the generation of compound libraries with significant structural diversity. By modifying the functional groups attached to the bicyclic core, chemists can systematically explore the structure-activity relationships of new compounds. lifechemicals.comresearchgate.net Accessing diverse substitution patterns on the bicyclo[3.2.0]heptane scaffold is critical for thoroughly investigating its potential in drug discovery. nih.gov The development of libraries based on this scaffold contributes to the expansion of available chemical space with novel, three-dimensional molecules that possess favorable drug-like properties. lifechemicals.com

Advanced Synthetic Strategies for Complex Molecule Synthesis (e.g., Natural Products)

The bicyclo[3.2.0]heptane motif is present in a variety of natural products and other biologically active molecules. nih.govtaltech.ee Consequently, the development of advanced synthetic strategies to construct and functionalize this ring system is of considerable interest. Bicyclo[3.2.0]heptane derivatives are valuable starting materials for assembling more intricate molecular architectures. taltech.eeorgsyn.org

Several powerful synthetic methods are employed to create the bicyclo[3.2.0]heptane skeleton, with intramolecular [2+2] cycloaddition being one of the most direct and frequently used strategies. nih.govtaltech.ee This can be achieved through photochemical, thermal, or metal-catalyzed reactions. taltech.ee For instance, gold-catalyzed [2+2] cyclization of allenenes has been reported as an efficient method. taltech.ee

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